molecular formula C8H7ClO B1677575 3-Methylbenzoyl chloride CAS No. 1711-06-4

3-Methylbenzoyl chloride

Cat. No.: B1677575
CAS No.: 1711-06-4
M. Wt: 154.59 g/mol
InChI Key: YHOYYHYBFSYOSQ-UHFFFAOYSA-N
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Description

m-Toluoyl chloride: , also known as 3-methylbenzoyl chloride, is an organic compound with the molecular formula C8H7ClO. It is a colorless to pale yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its efficiency in derivatizing amines, making it valuable in various analytical and synthetic applications .

Scientific Research Applications

m-Toluoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a derivatization reagent for the analysis of amines by high-performance liquid chromatography (HPLC).

    Biology: Employed in the synthesis of various biologically active compounds.

    Medicine: Utilized in the preparation of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of agrochemicals, dyes, and polymers

Safety and Hazards

3-Methylbenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is also a combustible liquid . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

It is known that benzoyl chloride derivatives can react with amines to form amides, a common reaction in biochemistry . This suggests that 3-Methylbenzoyl chloride could potentially interact with proteins and other biomolecules containing amine groups.

Molecular Mechanism

It is known that benzoyl chloride derivatives can react with amines to form amides , suggesting that this compound could potentially bind to biomolecules containing amine groups, leading to changes in their function.

Metabolic Pathways

Given its potential to form amides with amines , it is plausible that it could be involved in pathways related to protein synthesis or modification.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Toluoyl chloride is typically synthesized from m-toluic acid through a reaction with thionyl chloride (SOCl2). The balanced chemical equation for this reaction is:

C8H8O2+SOCl2C8H7ClO+SO2+HClC_8H_8O_2 + SOCl_2 \rightarrow C_8H_7ClO + SO_2 + HCl C8​H8​O2​+SOCl2​→C8​H7​ClO+SO2​+HCl

This reaction is carried out under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF), which facilitates the formation of the acyl chloride .

Industrial Production Methods: In industrial settings, m-toluoyl chloride is produced using similar methods but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in managing the exothermic nature of the reaction and the handling of hazardous by-products like sulfur dioxide and hydrogen chloride .

Chemical Reactions Analysis

Types of Reactions: m-Toluoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines to form amides.

    Hydrolysis: It reacts with water to form m-toluic acid and hydrochloric acid.

    Reduction: It can be reduced to m-toluic acid using reducing agents.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form amides.

    Water: Hydrolysis reaction under aqueous conditions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed:

Comparison with Similar Compounds

    p-Toluoyl chloride: Similar structure but with the methyl group in the para position.

    o-Toluoyl chloride: Similar structure but with the methyl group in the ortho position.

    Benzoyl chloride: Lacks the methyl group on the benzene ring.

Uniqueness: m-Toluoyl chloride is unique due to the position of the methyl group on the benzene ring, which influences its reactivity and the types of derivatives it can form. This positional isomerism allows for the synthesis of specific compounds that may not be easily accessible using other toluoyl chlorides .

Properties

IUPAC Name

3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOYYHYBFSYOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061905
Record name Benzoyl chloride, 3-methyl-
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Molecular Weight

154.59 g/mol
Source PubChem
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CAS No.

1711-06-4
Record name 3-Methylbenzoyl chloride
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Record name m-Toluoyl chloride
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Record name 3-Methylbenzoyl chloride
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Record name Benzoyl chloride, 3-methyl-
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Record name Benzoyl chloride, 3-methyl-
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Record name m-toluoyl chloride
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Record name M-TOLUOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Meanwhile, the 3-methylbenzoyl chloride acylating agent was prepared by suspending 3.016 g (22.0 mmol) of m-toluic acid in 100 ml benzene. To this solution was added 2.0 equiv. (3.84 ml) of oxalyl chloride, dropwise via a pressure-equalizing dropping funnel at O° C. DMF (2-3 drops) was added to the reaction mixture catalytically and the ice bath was removed. The progress of the reaction was monitored via infrared spectroscopy. The solvent was removed by rotary vacuum evaporation and the residual oil was pumped down under high vacuum overnight.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of m-Toluoyl chloride in scientific research?

A1: m-Toluoyl chloride is primarily used as a derivatizing agent for analytical purposes. It reacts with various functional groups, such as amines, alcohols, and thiols, to form stable derivatives that are more amenable to analysis techniques like HPLC and GC. For example, it's used in the determination of ethylenediamine in plasma and urine [, ] and S,S-enantiomer in (1R,2R)-(-)-1,2-cyclohexanediamine [].

Q2: What is the reaction mechanism of m-Toluoyl chloride with amines?

A2: m-Toluoyl chloride reacts with amines through a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of an amide bond and the release of hydrochloric acid. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl formed.

Q3: How does m-Toluoyl chloride contribute to the synthesis of complex molecules?

A4: m-Toluoyl chloride serves as a building block in organic synthesis, particularly in the creation of heterocycles. For example, it's employed in the synthesis of oxocalix[1]heterocycle[2]arenes, which are macrocyclic compounds with diverse applications [, ]. It was also used in the synthesis of N-(m-Toluoyl) indigo, a dye with potential near-infrared applications [].

Q4: Are there alternative synthesis routes to compounds typically derived from m-Toluoyl chloride?

A5: Yes, alternative synthetic routes may exist. For instance, isopropyl phenylcarbamate, which can be synthesized from m-toluoyl chloride, can also be obtained from benzoyl chloride through the Curtius rearrangement of benzazide [].

Q5: Have any unique structural features been observed in compounds synthesized using m-Toluoyl chloride?

A6: Yes, research on calix[1]benzimidazol-2-one[2]arene, synthesized using m-Toluoyl chloride, revealed a unique network of hydrogen bonds within its crystal structure, influencing its conformation and interactions [, ].

Q6: What is known about the stability of m-Toluoyl chloride derivatives?

A7: Research on 2-aryl-4H-3,1-benzoxazin-4-ones, synthesized using m-Toluoyl chloride, revealed unexpected instability, with the compounds undergoing ring-opening hydrolysis []. This highlights the importance of considering the stability of m-Toluoyl chloride derivatives in specific chemical environments.

Q7: Are there any reported applications of m-Toluoyl chloride in material science?

A8: While not extensively studied, m-Toluoyl chloride has been explored for its potential in modifying natural materials. One study investigated its use in conjunction with silica from bamboo leaf ash to modify shellac, examining the microbial effects of this modified material on pulai wood [].

Q8: Has computational chemistry been used to study m-Toluoyl chloride and its reactions?

A9: Yes, density functional theory (DFT) calculations have been employed to study the frontier orbitals (HOMO/LUMO) of m-Toluoyl chloride and related reactants. These calculations help understand the reactivity and selectivity of the compound in different reactions, such as the formation of diamides versus benzimidazoles [].

Q9: What spectroscopic techniques are commonly used to characterize m-Toluoyl chloride and its derivatives?

A9: Various spectroscopic methods are employed to characterize m-Toluoyl chloride and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Provides structural information and confirms the formation of desired products [, , ].
  • Infrared (IR) spectroscopy: Identifies functional groups and confirms the presence of characteristic bonds, such as carbonyl groups in amides [, , ].
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation [, ].
  • UV-Vis spectroscopy: Used to characterize the absorption and fluorescence properties of derivatives, particularly in the context of dye development [].

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